![molecular formula C5H8N2O B2520715 3-Ethoxy-1h-pyrazole CAS No. 59292-48-7](/img/structure/B2520715.png)
3-Ethoxy-1h-pyrazole
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Overview
Description
3-Ethoxy-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. The ethoxy group attached to the third position of the pyrazole ring distinguishes 3-ethoxy-1H-pyrazole from other pyrazole derivatives.
Synthesis Analysis
The synthesis of 3-ethoxy-1H-pyrazole derivatives can be achieved through various methods. One approach involves the reaction of ethyl β-oxo thionoesters with hydrazine derivatives in the presence of triethylamine, which directly yields the 3-ethoxy-1H-pyrazoles . Another method described the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation, which offers high regioselectivity and significant reduction of reaction times . These methods demonstrate the versatility and efficiency of synthesizing substituted pyrazoles.
Molecular Structure Analysis
The molecular structure of 3-ethoxy-1H-pyrazole derivatives has been supported by crystallographic data in several studies. For instance, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was determined to crystallize in the trigonal space group with specific cell parameters, and the packing was stabilized by intermolecular hydrogen bonds . Similarly, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using X-ray diffraction, and the data were in agreement with theoretical calculations .
Chemical Reactions Analysis
The reactivity of 3-ethoxy-1H-pyrazole derivatives can be inferred from the synthesis methods and the chemical reactions they undergo. For example, the reaction of ethyl β-oxo thionoesters with hydrazine derivatives to form 3-ethoxy-1H-pyrazoles indicates that these compounds can participate in nucleophilic addition reactions . Additionally, the synthesis of various substituted pyrazoles through annulation methods suggests that these compounds can be used as intermediates in the synthesis of more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethoxy-1H-pyrazole derivatives can be diverse, depending on the substituents attached to the pyrazole ring. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles was studied using voltammetry, revealing the influence of various substituents on the mechanism of anodic oxidation .
Scientific Research Applications
Synthesis and Derivatives
Synthesis Techniques : 3-Ethoxy-1H-pyrazole and its derivatives can be synthesized from β-oxo thionoesters. This process involves reactions with hydroxylamine hydrochloride and hydrazine derivatives in the presence of triethylamine, yielding 3-ethoxy-1H-pyrazoles directly (Ohta et al., 2000).
Chemical Structure and Tautomerism : The structural characterization of NH-pyrazoles, including 3-ethoxy-1H-pyrazoles, has been explored through X-ray crystallography and NMR spectroscopy. This research is significant for understanding the tautomerism in solution and the solid state of these compounds (P. Cornago et al., 2009).
Applications in Chemical Synthesis
Negishi Cross-Coupling Reactions : The Negishi palladium-catalyzed cross-coupling reaction has been used with 3-ethoxy-1H-pyrazole, demonstrating its utility in synthesizing various derivatives for creating libraries of new chemical entities (Eloi P. Coutant & Y. Janin, 2014).
Synthesis of Pyrazole Derivatives : Research has shown efficient methods for synthesizing a range of pyrazole derivatives, including 3-ethoxy-1H-pyrazole, through various chemical reactions. These methods have broadened the scope for creating new chemical entities based on the pyrazole structure (S. Guillou & Y. Janin, 2010).
Electrochemical and Physical Properties
- Electrochemical Behavior : The voltammetric behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, including derivatives of 3-ethoxy-1H-pyrazole, has been studied to understand the influence of various substituents on the mechanism of anodic oxidation (L. Costea et al., 2006).
Innovative Applications
Novel Building Blocks : 3-Ethoxy-1H-pyrazole derivatives have been identified as original building blocks for the preparation of new chemical libraries. This highlights their potential in diversifying chemical synthesis and drug discovery (M. Martins et al., 2013).
Synthesis of Condensed Pyrazoles : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to 3-ethoxy-1H-pyrazole, have been used in Sonogashira-type cross-coupling reactions to create condensed pyrazoles, demonstrating their utility in synthesizing complex heterocyclic compounds (Eglė Arbačiauskienė et al., 2011).
Mechanism of Action
Target of Action
3-Ethoxy-1h-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the targets of 3-Ethoxy-1h-pyrazole might include the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania and Plasmodium strains, suggesting a potential cytotoxic effect .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it can be inferred that 3-ethoxy-1h-pyrazole may interfere with the life cycle of leishmania and plasmodium strains, thereby inhibiting their growth and proliferation .
Pharmacokinetics
A study on 1h-pyrazole derivatives as epidermal growth factor receptor (egfr) inhibitors utilized pharmacokinetics profiling in the identification of lead candidates . This suggests that similar studies could be conducted on 3-Ethoxy-1h-pyrazole to determine its ADME properties and their impact on bioavailability.
Result of Action
Given its potential antileishmanial and antimalarial activities, it can be inferred that 3-ethoxy-1h-pyrazole may induce cytotoxic effects in leishmania and plasmodium strains, thereby inhibiting their growth and proliferation .
Safety and Hazards
3-Ethoxy-1h-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The synthesis of new pyrazole derivatives, including 3-Ethoxy-1h-pyrazole, is an active area of research . These compounds are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future directions may include the development of new synthetic methods and the exploration of the biological activities of these compounds .
properties
IUPAC Name |
5-ethoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERCPYFXAPMDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-1h-pyrazole |
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